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molecular formula C11H22N2O B8768486 1-Butyl-3-cyclohexylurea CAS No. 2158-01-2

1-Butyl-3-cyclohexylurea

Cat. No. B8768486
M. Wt: 198.31 g/mol
InChI Key: PLFCUQQRXRYJPJ-UHFFFAOYSA-N
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Patent
US04902784

Procedure details

One hundred mL of tetrahydrofuran (THF) was added to a dry 500 mL round bottom 3-neck flask equipped with a thermometer, pressure equalizing addition funnel capped with a drying tube, nitrogen inlet and magnetic stirrer. Then 17.24 mL (0.15 moles) of 98% n-butyl isocyanate was added under nitrogen. A solution of 17.33 mL (0.15 moles) of 99% cyclohexylamine in 46 mL of THF was added to the addition funnel and slowly dropped into the stirred solution of n-butyl isocyanate at a rate (about 20 min.) which maintained the temperature below 40° C. The reaction mixture was stirred for one hour after completion of the addition. The solvent was removed by rotary evaporation. The white residue was vacuum dried for 12 hours at room temperature. The yield of dried, crystalline white product was quantitative. The product melted sharply at 107°-108° C. (uncorrected).
Quantity
17.24 mL
Type
reactant
Reaction Step One
Quantity
17.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]=[C:6]=[O:7])[CH2:2][CH2:3][CH3:4].[CH:8]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>O1CCCC1>[CH2:1]([NH:5][C:6]([NH:14][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
17.24 mL
Type
reactant
Smiles
C(CCC)N=C=O
Step Two
Name
Quantity
17.33 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
46 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, pressure
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
capped with a drying tube, nitrogen inlet and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 40° C
ADDITION
Type
ADDITION
Details
after completion of the addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
dried for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The yield of dried
CUSTOM
Type
CUSTOM
Details
melted sharply at 107°-108° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)NC(=O)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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